Cas no 1260889-69-7 (2-(5-chloro-2-fluorophenyl)propanoic acid)
2-(5-chloro-2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-chloro-2-fluorophenyl)propanoic acid
-
- MDL: MFCD11036852
2-(5-chloro-2-fluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982686-0.05g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-0.1g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-0.25g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-0.5g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-1.0g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 1g |
$1070.0 | 2023-05-31 | ||
| Enamine | EN300-1982686-2.5g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-5.0g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-1982686-10.0g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 10g |
$4606.0 | 2023-05-31 | ||
| Enamine | EN300-1982686-1g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1982686-5g |
2-(5-chloro-2-fluorophenyl)propanoic acid |
1260889-69-7 | 5g |
$2235.0 | 2023-09-16 |
2-(5-chloro-2-fluorophenyl)propanoic acid Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(5-chloro-2-fluorophenyl)propanoic acid
Recent Advances in the Study of 2-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 1260889-69-7)
The compound 2-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 1260889-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique phenylpropanoic acid backbone with chloro and fluoro substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2-(5-chloro-2-fluorophenyl)propanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological evaluations and potential large-scale manufacturing. The study also highlighted the compound's stability under various physiological conditions, which is a positive indicator for its drug-like properties.
Pharmacological investigations have revealed that 2-(5-chloro-2-fluorophenyl)propanoic acid exhibits notable anti-inflammatory and analgesic effects. In vitro and in vivo studies demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) with high selectivity, suggesting its potential as a next-generation nonsteroidal anti-inflammatory drug (NSAID). Furthermore, preliminary data from animal models indicate a favorable safety profile, with minimal gastrointestinal toxicity compared to traditional NSAIDs. These findings position the compound as a promising candidate for treating chronic inflammatory conditions.
Another exciting development is the exploration of 2-(5-chloro-2-fluorophenyl)propanoic acid in oncology research. Recent preclinical studies have shown that the compound can modulate specific signaling pathways involved in cancer cell proliferation and survival. For instance, a 2024 study in Cancer Research reported that the molecule inhibits the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. This dual functionality—anti-inflammatory and anti-cancer—makes it a versatile molecule for further investigation.
Despite these promising findings, challenges remain in the clinical translation of 2-(5-chloro-2-fluorophenyl)propanoic acid. Current research is focused on addressing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its therapeutic efficacy. Additionally, efforts are underway to identify potential drug combinations that could synergize with its mechanisms of action. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutics.
In conclusion, 2-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 1260889-69-7) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with recent advancements in synthesis and mechanistic understanding, underscores its potential as a therapeutic agent. Continued research and development will be essential to fully realize its clinical applications and benefits.
1260889-69-7 (2-(5-chloro-2-fluorophenyl)propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)